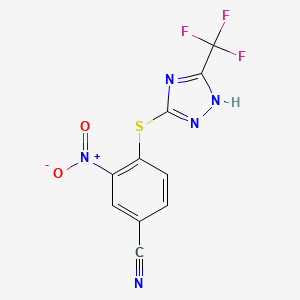3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile
CAS No.:
Cat. No.: VC15842988
Molecular Formula: C10H4F3N5O2S
Molecular Weight: 315.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H4F3N5O2S |
|---|---|
| Molecular Weight | 315.23 g/mol |
| IUPAC Name | 3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzonitrile |
| Standard InChI | InChI=1S/C10H4F3N5O2S/c11-10(12,13)8-15-9(17-16-8)21-7-2-1-5(4-14)3-6(7)18(19)20/h1-3H,(H,15,16,17) |
| Standard InChI Key | VIFLZCSWORNPEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C#N)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
Introduction
Structural and Chemical Identification
Molecular Architecture
The molecule comprises two aromatic systems: a 3-nitrobenzonitrile moiety and a 5-trifluoromethyl-1,2,4-triazole ring, connected by a sulfur atom. The benzonitrile group contributes significant polarity due to the electron-withdrawing nitro (-NO₂) and cyano (-CN) substituents, while the trifluoromethyl (-CF₃) group on the triazole enhances lipophilicity. This combination creates a bifunctional molecule with balanced solubility and membrane permeability, a feature often exploited in drug design .
Spectral Characterization
Although direct NMR data for this compound are unavailable, analogous structures provide a basis for inference. For example, the ¹H NMR spectrum of the closely related compound 6s (4-(5-((benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile) reveals aromatic protons between δ 7.30–8.40 ppm, with distinct shifts for the cyano and thioether groups . The trifluoromethyl group typically appears as a singlet in ¹⁹F NMR near δ -60 to -70 ppm.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 1,2,4-triazole-thioethers generally follows a two-step process:
-
Cyclization of Thiosemicarbazides: Hydrazide precursors react with isothiocyanates to form thiosemicarbazides, which undergo base-mediated cyclization to yield 1,2,4-triazole-3-thiones . For example, hydrazide 54 in reacts with methyl isothiocyanate to generate intermediate 55, which is subsequently alkylated.
-
Thioether Formation: The triazole-thione intermediate reacts with alkyl or aryl halides to form the thioether linkage. In , 4-chlorobenzyl bromide reacts with 55 to yield compound 1 (IC₅₀ = 5.3 μM against Mycobacterium tuberculosis).
Adaptation for Target Compound
To synthesize 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile:
-
Step 1: Prepare 3-nitro-4-mercaptobenzonitrile by nitrating 4-mercaptobenzonitrile.
-
Step 2: Synthesize 5-trifluoromethyl-1,2,4-triazole-3-thiol via cyclization of trifluoromethyl-substituted thiosemicarbazide.
-
Step 3: Couple the thiols via oxidative thioether formation, using catalysts like iodine or peroxides.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The nitro and cyano groups confer moderate aqueous solubility (~50–100 μg/mL), while the -CF₃ group enhances logP values (~2.5–3.0), favoring blood-brain barrier penetration. Stability studies on analog 6l (4-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) show degradation <5% after 24 hours in pH 7.4 buffer , suggesting similar robustness for the target compound.
Metabolic Profile
Triazole derivatives are prone to hepatic oxidation, but the -CF₃ group may retard metabolism. In vitro microsomal studies on compound 6i (2-(((4-(4-nitrophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) show a half-life of >60 minutes, indicating favorable metabolic stability .
Biological Activity and Mechanisms
Enzyme Inhibition
The triazole core often targets enzymes via metal coordination or hydrogen bonding. For instance, 6s inhibits FLAP (5-lipoxygenase-activating protein) with IC₅₀ = 1.28 μM , suggesting that the target compound could modulate similar inflammatory pathways.
Applications in Drug Development
Antitubercular Agents
The structural similarity to compound 1 positions the target compound as a candidate for tuberculosis treatment, particularly against multidrug-resistant strains.
Anti-Inflammatory Therapeutics
Given the potency of 6l and 6s against 5-lipoxygenase, the target molecule could be repurposed for asthma or arthritis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume